
B(a)P-N(2)-Gua
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzopyrene-N(2)-Guanine (B(a)P-N(2)-Gua) is a DNA adduct formed when the carcinogenic compound benzo[a]pyrene (B(a)P) binds to the N(2) position of guanine in DNA. Benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, grilled foods, and other sources of incomplete combustion. The formation of this compound is a critical event in the mutagenic and carcinogenic processes initiated by benzo[a]pyrene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B(a)P-N(2)-Gua typically involves the reaction of benzo[a]pyrene diol epoxide (B(a)PDE) with guanine. The reaction is carried out under physiological conditions, often in a buffered aqueous solution at a pH of around 7.4. The reaction can be facilitated by the presence of enzymes such as cytochrome P450, which metabolize benzo[a]pyrene to its reactive diol epoxide form.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and biologically relevant nature. the synthesis of benzo[a]pyrene and its derivatives, including B(a)PDE, can be achieved through the pyrolysis of organic materials and subsequent chemical modifications.
Analyse Des Réactions Chimiques
Types of Reactions
B(a)P-N(2)-Gua undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more reactive species.
Reduction: Reduction reactions can lead to the breakdown of the adduct.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Nucleophiles: Water (H₂O), hydroxide ions (OH⁻).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the adduct, as well as substituted guanine derivatives.
Applications De Recherche Scientifique
B(a)P-N(2)-Gua is extensively studied in scientific research due to its role in mutagenesis and carcinogenesis. Its applications include:
Chemistry: Understanding the chemical reactivity and stability of DNA adducts.
Biology: Studying the mechanisms of DNA damage and repair.
Medicine: Investigating the role of DNA adducts in cancer development and progression.
Industry: Developing methods for detecting and quantifying DNA adducts in environmental and biological samples.
Mécanisme D'action
The mechanism by which B(a)P-N(2)-Gua exerts its effects involves the formation of a covalent bond between benzo[a]pyrene diol epoxide and the N(2) position of guanine. This adduct formation distorts the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which attempt to process the damaged DNA but often introduce mutations.
Comparaison Avec Des Composés Similaires
B(a)P-N(2)-Gua can be compared with other DNA adducts formed by polycyclic aromatic hydrocarbons, such as:
Dibenzo[a,l]pyrene-N(2)-Gua: Another PAH-DNA adduct with similar mutagenic properties.
Chrysene-N(2)-Gua: Formed by chrysene, another PAH, and has similar biological effects.
Benzo[c]phenanthrene-N(2)-Gua: Another structurally related adduct with comparable mutagenic potential.
The uniqueness of this compound lies in its high prevalence and significant role in tobacco-related cancers, making it a critical target for cancer research and prevention efforts.
Propriétés
Numéro CAS |
60653-69-2 |
|---|---|
Formule moléculaire |
C30H27N5O8 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |
Clé InChI |
HXNFUTRJOFCAIQ-ROIICUITSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


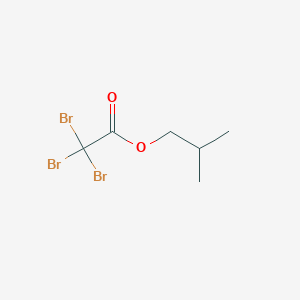
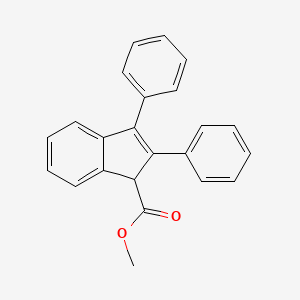
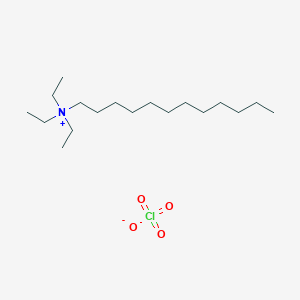
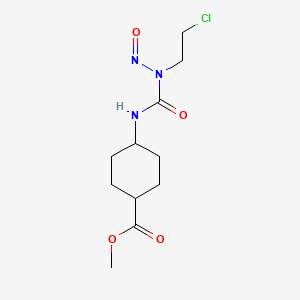
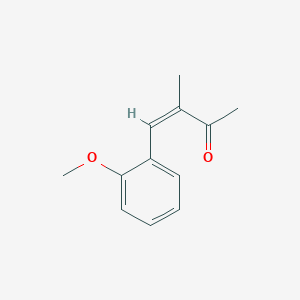

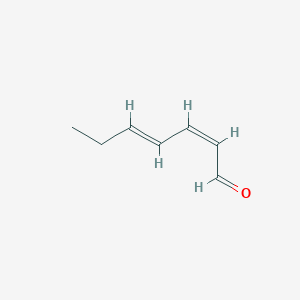

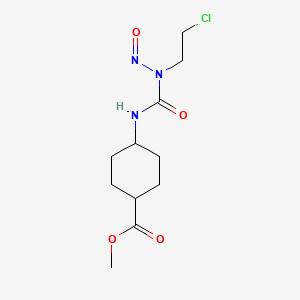
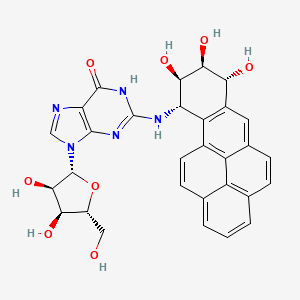
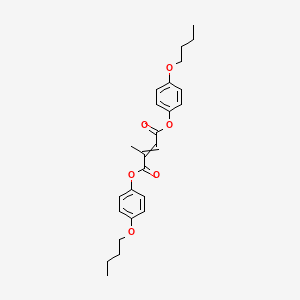
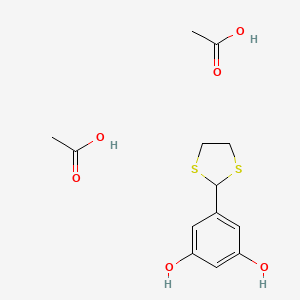
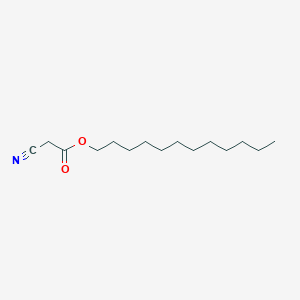
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
